molecular formula C11H11BrINO B8015562 (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone

(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone

Katalognummer: B8015562
Molekulargewicht: 380.02 g/mol
InChI-Schlüssel: DUFIVBCDKQBKHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone (CAS 1871002-66-2) is a high-purity chemical building block supplied for research applications. This compound features a phenylmethanone core functionalized with both bromo and iodo substituents in the 2- and 5- positions, respectively, and an N-acylpyrrolidine group. The distinct halogen pattern makes it a versatile intermediate in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, for constructing complex molecules. While this specific derivative's applications are not fully detailed in public literature, its core structure is related to scaffolds investigated in medicinal chemistry. For instance, structurally similar phenylpiperidine and constrained phenethylamine analogues are being explored as selective serotonin 2A receptor (5-HT2AR) agonists in neuroscience and psychiatric research . Researchers value this compound for its potential in structure-activity relationship (SAR) studies and for the synthesis of novel heterocyclic compounds for pharmaceutical development . This product is accompanied by comprehensive analytical data to ensure quality and identity. It is offered in various pack sizes to meet different research needs . (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

(2-bromo-5-iodophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFIVBCDKQBKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Sequential Bromination and Iodination of Benzoic Acid Derivatives

The synthesis begins with the preparation of 5-bromo-2-iodobenzoic acid, a critical intermediate. As demonstrated in, this is achieved via diazotization of 2-amino-5-bromobenzoic acid using NaNO₂ and HCl at 0°C, followed by iodination with KI at 90°C. This method yields 87% product purity after recrystallization in 50% ethanol.

Reaction Conditions:

  • Stage 1 (Diazotization): 0°C, 3 h, HCl/NaNO₂ in aqueous medium.

  • Stage 2 (Iodination): 90°C, 1.3 h, KI/H₂SO₄.

This approach ensures regioselective iodine placement at the ortho position relative to the carboxylic acid group, critical for subsequent amide formation.

Amide Bond Formation via Acyl Chloride Intermediates

Synthesis of 5-Bromo-2-iodobenzoyl Chloride

The halogenated benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, refluxing 5-bromo-2-iodobenzoic acid with SOCl₂ at 70°C for 4 h yields the acyl chloride with >95% conversion.

Coupling with Pyrrolidine

The acyl chloride reacts with pyrrolidine in dichloromethane (DCM) at 0–5°C, using triethylamine (Et₃N) as a base to neutralize HCl. This method, adapted from analogous procedures in, achieves 78–82% yield after column chromatography (EtOAC/hexane, 1:3).

Key Data:

ParameterValue
SolventDCM
Temperature0–5°C
BaseEt₃N (1.2 equiv)
Reaction Time12 h
Yield82%

Benzotriazole-Mediated Coupling for Industrial Scalability

Activation of Benzoic Acid

A scalable alternative avoids acyl chloride intermediates. As detailed in, 5-bromo-2-iodobenzoic acid is activated using benzotriazole and dicyclohexylcarbodiimide (DCC) in DCM. The resulting reactive intermediate couples with pyrrolidine at room temperature, achieving 85% yield.

Advantages:

  • Eliminates hazardous acyl chloride handling.

  • Compatible with continuous flow reactors for large-scale production.

Industrial Purification and Crystallization

Post-synthesis purification involves:

  • Liquid-Liquid Extraction: Using toluene or ethyl acetate to isolate the product from aqueous layers.

  • Recrystallization: Dissolving the crude product in hot ethanol (50–60°C) and cooling to 4°C yields crystals with 99.2% purity, as reported in.

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalability
Acyl Chloride Route82%98%Moderate
Benzotriazole-DCC Route85%99%High
Diazotization-Iodination87%99.2%High

The benzotriazole-DCC method offers superior scalability and purity, making it ideal for pharmaceutical applications.

Challenges and Mitigation Strategies

  • Regioselectivity: Competing halogenation at undesired positions is minimized using low-temperature diazotization.

  • Pyrrolidine Stability: Reactions under nitrogen atmosphere prevent oxidation of the pyrrolidine moiety .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methanone group can be reduced to a hydroxyl group or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products with different substituents replacing the bromine or iodine atoms.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone serves as an important building block in organic chemistry. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, allows chemists to create more complex molecules. It can participate in:

  • Substitution Reactions: The halogen atoms can be replaced with other nucleophiles.
  • Coupling Reactions: It can be involved in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity: Studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrolidine have demonstrated promising results against A549 human lung adenocarcinoma cells, suggesting potential for development as anticancer agents.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Comments
Compound AA54910Potent activity
Compound BHSAEC1-KT50Moderate activity
Compound CA54915Selective against cancer cells

Antimicrobial Applications

Research indicates that (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone and its derivatives possess antimicrobial properties, particularly against multidrug-resistant strains like Staphylococcus aureus. This makes them valuable candidates for developing new antimicrobial therapies.

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DMRSA8 µg/mL
Compound EVRE16 µg/mL
Compound FMDR E. coli32 µg/mL

In Vitro Studies

In vitro assays have demonstrated that compounds similar to (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone significantly inhibit cell proliferation in cancer models more effectively than conventional treatments like cisplatin. This suggests a pathway for developing effective cancer therapies based on this compound's structure.

Resistance Mechanisms

Studies on the antimicrobial properties revealed that certain derivatives can overcome resistance mechanisms present in bacteria, making them valuable candidates for further development against resistant infections. This highlights the potential of these compounds in addressing urgent public health challenges posed by antibiotic resistance.

Wirkmechanismus

The mechanism of action of (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the pyrrolidin-1-yl group can enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological/Synthetic Relevance
(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone C₁₂H₁₂BrINO 408.07 Br (2-position), I (5-position), pyrrolidine Potential intermediate for cross-coupling or medicinal chemistry
(2-Bromo-5-iodophenyl)(3-methylpiperidin-1-yl)methanone () C₁₃H₁₅BrINO 408.07* Br, I, 3-methylpiperidine Structural analog with altered nitrogen ring; possible differences in lipophilicity and bioavailability
Indapyrophenidone () C₂₁H₂₁NO ~303.4 Pyrrolidine, indane, phenyl Psychoactive cathinone derivative; highlights pyrrolidine’s role in CNS activity
Orexin Receptor Antagonist () Varies Varies Bi-aryl groups on pyrrolidine Demonstrates pyrrolidinyl methanones as orexin antagonists; substituents critical for receptor binding
(2-Methyl-4-boronate-phenyl)(pyrrolidin-1-yl)methanone () C₁₇H₂₂BNO₃ 299.18 Boronate ester, methyl Suzuki coupling intermediate; contrasts with halogenated analogs in synthetic utility
(2-Bromo-5-methoxyphenyl)(trifluoromethylpyridinyloxy-pyrrolidinyl)methanone () C₁₈H₁₆BrF₃N₂O₃ 445.2 Br, OMe, CF₃-pyridinyloxy Complex substituents suggest enhanced binding affinity in drug design

*Note: Molecular weight corrected from (original formula listed In, likely a typo for I).

Key Comparative Analysis

Halogen Effects
  • The bromo-iodo substitution in the target compound distinguishes it from analogs with single halogens (e.g., : 5-bromo-2-thienyl methyl ketone, mp 94–95°C).
  • Bromine and iodine also confer divergent reactivity: iodine participates in Ullmann couplings, while bromine is more suited for Suzuki-Miyaura reactions. This dual functionality makes the compound versatile in organic synthesis .
Nitrogen Heterocycle Modifications
  • Replacing pyrrolidine with 3-methylpiperidine () introduces steric and electronic changes. Piperidine’s six-membered ring may enhance metabolic stability compared to pyrrolidine’s five-membered ring, a critical factor in drug design .
  • In orexin antagonists (), substituents on the pyrrolidine ring (e.g., aryloxy groups) significantly affect receptor affinity. The target compound’s unmodified pyrrolidine may serve as a scaffold for further functionalization .
Pharmacological Potential
  • Cathinone derivatives () and orexin antagonists () underscore the pharmacological relevance of pyrrolidinyl methanones. The target compound’s halogenated aryl group could modulate selectivity for neurotransmitter receptors or enzymes, though specific activity data are lacking .

Biologische Aktivität

(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C11_{11}H11_{11}BrINO, characterized by a phenyl ring substituted with bromine and iodine atoms at the 2 and 5 positions, respectively, along with a pyrrolidin-1-yl group attached to the carbonyl carbon. The synthesis typically involves a nucleophilic substitution reaction between 2-bromo-5-iodobenzene and pyrrolidine in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

The biological activity of (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and iodine) enhances its binding affinity, while the pyrrolidin-1-yl group may improve solubility and bioavailability.

Anticancer Activity

Research has indicated that derivatives similar to (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone exhibit significant anticancer properties. A study evaluating various pyrrolidine derivatives demonstrated that certain compounds showed potent cytotoxic effects against A549 human lung adenocarcinoma cells. The mechanism involved structure-dependent interactions leading to reduced cell viability, suggesting potential for development as anticancer agents .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Comments
Compound AA54910Potent activity
Compound BHSAEC1-KT50Moderate activity
Compound CA54915Selective against cancer cells

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Studies have screened similar pyrrolidine derivatives against multidrug-resistant strains of Staphylococcus aureus and other pathogens. These derivatives exhibited selective antimicrobial activity, highlighting their potential as therapeutic agents against resistant infections .

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DMRSA8 µg/mL
Compound EVRE16 µg/mL
Compound FMDR E. coli32 µg/mL

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that compounds similar to (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone can inhibit cell proliferation in cancer models significantly more than standard treatments like cisplatin. This suggests that these compounds could be developed into effective cancer therapies .
  • Resistance Mechanisms : Research into the antimicrobial properties revealed that certain derivatives can overcome resistance mechanisms present in bacteria, making them valuable candidates for further development in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, bromo-iodo-substituted aryl ketones can be synthesized by reacting 2-bromo-5-iodobenzoyl chloride with pyrrolidine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane. Catalysts like triethylamine or DMAP may enhance reaction efficiency. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) are used to confirm the pyrrolidine ring, aromatic protons, and substituent positions. For example, the carbonyl carbon in the methanone group appears at ~200 ppm in 13C^{13}C NMR .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]+ for C11_{11}H10_{10}BrINO: 409.90) .
  • Melting Point : Physical properties like melting point (mp) are compared to literature values (e.g., analogous brominated ketones exhibit mps between 65–160°C) .

Advanced Research Questions

Q. How do the bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a superior leaving group in Suzuki-Miyaura or Ullmann couplings due to its lower bond dissociation energy compared to bromine. For instance, in palladium-catalyzed reactions, iodine selectively undergoes coupling with aryl boronic acids, while bromine remains inert under optimized conditions (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, toluene/water, 80°C). Post-reaction analysis via TLC and GC-MS monitors selectivity .

Q. What strategies mitigate halogen exchange or dehalogenation during storage or reactions?

  • Methodological Answer :

  • Storage : Store under argon at –20°C in amber vials to prevent photolytic degradation.
  • Reaction Conditions : Use mild bases (e.g., K2_2CO3_3 instead of NaOH) and avoid high temperatures (>100°C) to suppress β-hydride elimination or halogen loss. Monitor via 19F^{19}F NMR (if applicable) or ICP-MS for halogen retention .

Q. How can computational chemistry predict the compound’s binding affinity in medicinal chemistry applications?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) uses the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). The bromine and iodine atoms contribute to halogen bonding with backbone carbonyls.
  • Pharmacokinetic Modeling : Tools like SwissADME predict logP (~3.5) and solubility, influenced by the pyrrolidine ring’s hydrophilicity .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature?

  • Methodological Answer :

  • Buffer Systems : Prepare solutions at pH 2 (HCl), 7.4 (phosphate buffer), and 10 (NaOH). Incubate at 25°C, 40°C, and 60°C for 1–4 weeks.
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify residual compound. Iodine substitution increases stability in acidic conditions compared to bromine-only analogs .

Q. What statistical approaches resolve contradictions in reaction yield data across studies?

  • Methodological Answer :

  • DOE (Design of Experiments) : Use a factorial design to isolate variables (e.g., catalyst loading, solvent polarity). For example, ANOVA identifies solvent (p < 0.05) as a critical factor in yields ranging from 45–78%.
  • Multivariate Regression : Correlate reaction time and temperature with byproduct formation (e.g., deiodinated side products) .

Safety & Handling

Q. What safety protocols are essential for handling halogenated methanones?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • Waste Disposal : Halogenated waste must be collected separately and incinerated to avoid environmental release.
  • First Aid : In case of skin contact, wash with 10% sodium thiosulfate to neutralize reactive halogens .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in kinase inhibitor development?

  • Methodological Answer : The pyrrolidine methanone core mimics ATP’s adenine binding motif. Bromine and iodine enable late-stage diversification via cross-coupling to introduce aryl/heteroaryl groups. For example, coupling with pyridinyl boronic esters generates analogs with IC50_{50} values <100 nM against EGFR mutants .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.